(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate

Description

Historical Development of Nitroxide Spin Labels

Nitroxide spin labels emerged in the mid-20th century as tools for probing molecular structures via electron paramagnetic resonance (EPR) spectroscopy. Early derivatives, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), were stabilized by steric hindrance from methyl groups, enabling their use in diverse environments. The 1970s saw advancements in site-directed spin labeling (SDSL), where methanethiosulfonate (MTS) reagents enabled covalent attachment to cysteine residues in proteins. This innovation allowed precise spatial and dynamic studies of biomolecules, laying the groundwork for modern structural biology tools.

Classification of Methanethiosulfonate Spin Labels

Methanethiosulfonate spin labels are categorized by their nitroxide core and tethering chemistry:

- Pyrrolinyl-based : Feature a five-membered nitroxide ring (e.g., MTSL).

- Pyrrolidinyl-based : Saturated nitroxide rings with reduced mobility.

- Carbamidoethyl variants : Incorporate a carbamidoethyl linker for enhanced flexibility (e.g., the subject compound).

Table 1: Key Methanethiosulfonate Spin Labels

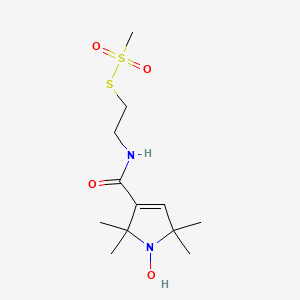

Structural Overview of (1-Oxyl-2,2,5,5-Tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate

This compound (CAS: 384342-59-0) consists of three modular components:

- Nitroxide radical : A 2,2,5,5-tetramethylpyrroline-1-oxyl group, stabilized by steric hindrance.

- Carbamidoethyl linker : A –NH–(CH₂)₂– group providing conformational flexibility.

- Methanethiosulfonate reactive group : Enables disulfide bond formation with cysteine thiols.

Molecular Formula : C₁₂H₂₁N₂O₄S₂

Molecular Weight : 321.44 g/mol

EPR Spectral Features : Three-line hyperfine splitting (aₙ ≈ 14–16 G) typical of nitroxides, with linewidths sensitive to local mobility.

Comparison with Standard MTSL

Table 2: Structural and Functional Comparison

The carbamidoethyl linker increases probe mobility, making it suitable for studying dynamic regions of proteins, whereas standard MTSL is preferred for rigid systems.

Significance in Biomolecular Research

This compound addresses limitations of traditional MTSL in two key areas:

- Flexibility : The extended linker reduces steric interference, enabling labeling in solvent-exposed regions without perturbing protein structure.

- Versatility : Compatible with pulsed EPR techniques like DEER (Double Electron-Electron Resonance) for distance measurements up to 8 nm. Recent studies highlight its utility in mapping conformational changes in membrane proteins and nucleic acids.

Properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYMTOHZFLDQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676094 | |

| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-59-0 | |

| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Nitroxide Core

The pyrroline nitroxide backbone is synthesized via cyclization of 2,2,5,5-tetramethylpyrroline-3-carboxylic acid derivatives. Oxidation of the pyrroline intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates the stable nitroxide radical. Key to this step is maintaining an oxygen-free environment to prevent side reactions, as the nitroxide group is sensitive to reducing agents.

Methanethiosulfonate Functionalization

The final step involves reacting the amine intermediate with methanesulfonyl thiochloride (CH3SO2Cl) in anhydrous dichloromethane. This step requires strict moisture control to prevent hydrolysis of the thiosulfonate group. Triethylamine is added as a base to scavenge HCl, driving the reaction to completion. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from chloroform to achieve >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Control

The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhances reaction rates during the carbodiimide-mediated coupling step. However, for methanethiosulfonate formation, non-polar solvents (e.g., dichloromethane) are preferred to minimize side reactions. Reactions are conducted at 0–25°C to balance reactivity and stability of the nitroxide radical.

Stoichiometry and Catalysis

Exact stoichiometric ratios of reactants are critical. For example, a 1:1 molar ratio of the amine intermediate to methanesulfonyl thiochloride ensures complete conversion without over-functionalization. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the thiosulfonation step, reducing reaction times from 24 hours to 6–8 hours.

Purification and Characterization

Chromatographic Purification

Flash chromatography using silica gel (60–120 mesh) with a 3:7 ethyl acetate/hexane eluent removes unreacted starting materials and byproducts. The compound’s bright yellow color aids in fraction monitoring. Final purification via preparative thin-layer chromatography (TLC) ensures homogeneity, with an Rf value of 0.45 in the same solvent system.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

-

Electron Paramagnetic Resonance (EPR):

A characteristic triplet signal (g = 2.005, aN = 14.5 G) confirms the presence of the nitroxide radical.

Applications in Structural Biology

This compound is widely used to label cysteine residues in peptides and proteins. Its rigid carbamidoethyl linker minimizes rotational freedom, enabling precise distance measurements via EPR. For example, in membrane protein studies, the label’s thiosulfonate group forms disulfide bonds with cysteine thiols, anchoring the nitroxide at defined sites for topology mapping.

Comparative Analysis with Analogous Spin Labels

| Parameter | MTS-4-Oxyl | MTSL (MTSSL) | Maleimido-Proxyl |

|---|---|---|---|

| Reactive Group | Methanethiosulfonate | Methanethiosulfonate | Maleimide |

| Linker Length | 4.2 Å | 3.8 Å | 5.0 Å |

| Solubility (DMSO) | 25 mg/mL | 30 mg/mL | 20 mg/mL |

| EPR Signal Stability | >6 months at -20°C | >12 months at -20°C | >3 months at -20°C |

Scientific Research Applications

Structural Insights

The compound features a nitroxide radical, which contributes to its stability and reactivity. The presence of a methanethiosulfonate group enhances its ability to form disulfide bonds, making it particularly useful in biochemical applications.

Electron Paramagnetic Resonance (EPR) Studies

The nitroxide radical present in the compound allows for its application in EPR spectroscopy. This technique is valuable for studying molecular dynamics and interactions in biological systems.

Case Study: EPR Imaging

In a study utilizing EPR imaging, the distribution of the compound was monitored in vivo to assess its localization within tissues. The results indicated significant accumulation in the liver and kidneys, providing insights into organ-specific pharmacokinetics .

Biochemical Probes

The compound serves as a biochemical probe for studying redox states and oxidative stress in cells. Its ability to react with reactive oxygen species makes it an essential tool for investigating cellular responses to oxidative damage.

Data Table: Reactivity with Reactive Oxygen Species

| Reactive Species | Reaction Type | Observed Rate |

|---|---|---|

| Hydrogen Peroxide | Oxidation | Fast |

| Superoxide | Reduction | Moderate |

| Hydroxyl Radical | Stabilization | Slow |

Drug Delivery Systems

Due to its ability to form stable conjugates with various biomolecules, the compound is explored as a carrier for drug delivery systems. Its methanethiosulfonate moiety facilitates targeted delivery through disulfide bond formation with thiol-containing drugs.

Case Study: Targeted Drug Delivery

A recent study demonstrated the effectiveness of using (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate as a carrier for anticancer drugs. The results showed enhanced drug uptake in cancer cells compared to non-targeted delivery methods .

Antioxidant Research

The compound's antioxidant properties are being investigated for potential therapeutic applications in diseases characterized by oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging free radicals |

| Ascorbic Acid | 50 | Reducing agent |

| Alpha-Tocopherol | 30 | Lipid peroxidation inhibitor |

Mechanism of Action

The compound exerts its effects primarily through its stable nitroxide radical, which interacts with unpaired electrons in the sample being studied. This interaction provides detailed information about the local environment and dynamics of the labeled molecule. The nitroxide radical can also participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between CMTSL and related spin-labeling reagents:

*Calculated based on structural formulas; exact values may vary by source.

Key Research Findings

CMTSL vs. MTSL :

- CMTSL’s carbamidoethyl linker provides ~4–6 Å additional reach compared to MTSL’s methyl group, enabling measurements of longer interspin distances (e.g., in multi-domain proteins) .

- In studies of the chromatin remodeler Chd1, CMTSL-labeled mutants showed reduced steric interference compared to MTSL, improving accuracy in PELDOR-based distance measurements .

- MTSL remains preferred for rigid systems (e.g., α-helices in membrane proteins) due to its compact size .

CMTSL vs. Carbamidohexyl Methanethiosulfonate :

CMTSL vs. ATSL :

CMTSL vs. 4-Isocyanato-TEMPO :

Reactivity and Limitations

- Thiol Specificity: CMTSL, MTSL, and ATSL share high selectivity for cysteine thiols under non-reducing conditions .

- Stability : The nitroxide radical in CMTSL is stable under physiological pH but susceptible to reduction in highly reducing environments (e.g., intracellular compartments) .

- Limitations :

Biological Activity

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is a nitroxide compound that has garnered attention due to its unique properties and potential applications in biological research. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by the presence of a nitroxide radical, which contributes to its reactivity and ability to act as a spin label in various biological systems. The molecular structure includes a pyrroline ring and a methanethiosulfonate group, which enhances its stability and solubility in biological environments.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules through radical scavenging and spin labeling.

Key Mechanisms:

- Electron Spin Resonance (ESR): The nitroxide radical allows for the detection of molecular interactions in vivo through ESR spectroscopy. This technique is crucial for studying dynamic processes in living cells.

- Radical Scavenging: The compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly beneficial in studies related to aging and neurodegenerative diseases.

Applications in Biological Research

This compound has been utilized in various research applications:

- Protein Labeling: It serves as a spin label for proteins, allowing researchers to study protein dynamics and interactions.

- Cellular Imaging: The compound has been used in electron paramagnetic resonance imaging (EPRI) to visualize oxidative stress in animal models.

- Drug Development: Its ability to modulate oxidative stress responses makes it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Oxidative Stress: A study demonstrated that the compound effectively reduced oxidative stress markers in neuronal cells exposed to high levels of ROS. The results indicated a protective effect against cell death due to oxidative damage .

- Protein Dynamics Research: Another research focused on using the compound as a spin label for studying conformational changes in proteins during enzymatic reactions. The ESR data provided insights into the kinetics of protein folding and interactions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H15N2O2 |

| Molecular Weight | 185.23 g/mol |

| Purity | >98% (HPLC) |

| Storage Conditions | Refrigerated (0-10°C) |

| Application | Description |

|---|---|

| Spin Labeling | Used for monitoring protein dynamics |

| EPR Imaging | Visualizes oxidative stress |

| Radical Scavenging | Protects against oxidative damage |

Q & A

Q. What is the primary application of this compound in structural biology studies?

This nitroxide spin-label is widely used in site-directed spin labeling (SDSL) to probe protein or RNA conformational dynamics via electron paramagnetic resonance (EPR) or paramagnetic relaxation enhancement (PRE) in NMR. For example, it enables the study of transient compact states in calmodulin (CaM) by introducing paramagnetic perturbations detectable via PRE . The labeled protein is reacted with a 10-fold molar excess of the spin label under dark conditions for 2 hours, followed by mass spectrometry to confirm labeling efficiency .

Q. How does this compound compare to diamagnetic controls in experimental design?

A diamagnetic analog, such as (1-Acetoxy-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate, is essential for distinguishing paramagnetic effects from structural perturbations. For instance, in CaM studies, the diamagnetic control eliminates false signals caused by spin-label-induced conformational changes, allowing isolation of PRE-specific effects .

Q. What are critical steps to ensure site-specific labeling?

- Cysteine selectivity : The methanethiosulfonate group reacts specifically with cysteine thiols. Ensure other reactive cysteines are mutated or blocked.

- Purification : Post-labeling, use reversed-phase HPLC or affinity chromatography to remove excess label and confirm monodispersity via mass spectrometry .

Advanced Research Questions

Q. How can conflicting PRE data from multiple labeling sites be resolved?

Conflicting distance constraints may arise due to dynamic equilibria between protein conformers. Use multi-probe labeling across distinct sites and integrate complementary techniques like molecular dynamics (MD) simulations or cryo-EM. For example, in RNA-protein interaction studies, labeled N-peptides at different positions resolve ambiguities in binding interfaces .

Q. What experimental adjustments are needed for studying large macromolecular complexes?

Q. How does spin-label flexibility affect data interpretation?

The tetramethylpyrroline ring’s motion introduces uncertainty in distance measurements. To mitigate this:

- Measure rotational correlation times via continuous-wave EPR.

- Use rigid labels (e.g., TOAC) for systems requiring high precision.

- Apply motionally averaged distance distributions in MD analysis .

Methodological Considerations

Q. How to validate that labeling does not perturb native protein function?

- Functional assays : Compare activity of labeled vs. unlabeled proteins (e.g., CaM’s calcium-binding affinity via ITC).

- Structural validation : Use circular dichroism (CD) or X-ray crystallography to confirm no secondary structure disruption .

Q. What are optimal reaction conditions for high-yield labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.